2-cyclopropyl-4,5-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
This compound features a thieno[3,2-d]pyrimidine core fused with a piperazine moiety and substituted with cyclopropyl and dimethyl groups at the 2-, 4-, and 5-positions of the pyrimidine ring. The cyclopropyl substituent likely improves metabolic stability by reducing oxidative degradation compared to bulkier alkyl groups .
Properties
IUPAC Name |
4-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6S/c1-12-13(2)22-17(14-3-4-14)23-18(12)24-6-8-25(9-7-24)19-16-15(5-10-26-16)20-11-21-19/h5,10-11,14H,3-4,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJCTIGUOZSSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3SC=C4)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the potential arrest of cancer cell proliferation.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle, potentially leading to cell cycle arrest.
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression. It also induces apoptosis within certain cell lines. These effects contribute to the compound’s potential anti-proliferative and cytotoxic activities against various cancer cell lines.
Comparison with Similar Compounds
Core Heterocycle Modifications
Key Analogs :
- Pyrrolo[2,3-d]pyrimidine Derivatives: The compound 2-cyclopropyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine () replaces the thieno ring with a pyrrolo group.
- Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () feature a pyrazolo core. These derivatives often show distinct electronic properties, with pyrazolo rings being more electron-deficient than thieno systems, which may alter binding kinetics in enzymatic assays .
Table 1: Impact of Core Heterocycle on Properties
| Core Structure | Solubility | Binding Affinity (Theoretical) | Metabolic Stability |
|---|---|---|---|
| Thieno[3,2-d]pyrimidine | Moderate | High (strong π-π interactions) | High (cyclopropyl) |
| Pyrrolo[2,3-d]pyrimidine | High | Moderate | Moderate |
| Pyrazolo[3,4-d]pyrimidine | Low | Variable | Low (no cyclopropyl) |
Piperazine Substituent Variations
Key Analogs () :
- Hydroxyethylpiperazine Derivatives :
The 7-[4-(2-hydroxyethyl)piperazin-1-yl] group () improves solubility via hydrophilic interactions, though it may introduce susceptibility to enzymatic cleavage.
The target compound’s unmodified piperazine linker provides a balance between solubility and stability, while its direct fusion with the thienopyrimidine core ensures rigidity, possibly favoring target engagement .
Table 2: Piperazine Substituent Effects
| Substituent | Solubility | Metabolic Stability | Rigidity |
|---|---|---|---|
| 4-{thieno[3,2-d]pyrimidin-4-yl} | Moderate | High | High |
| 4-Methylpiperazin-1-yl | Low | Moderate | Moderate |
| 4-(2-Hydroxyethyl)piperazin-1-yl | High | Low | Low |
Pyrimidine Ring Substitutions
- Cyclopropyl vs. Methyl Groups :
The 2-cyclopropyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., tert-butyl), enabling tighter binding to flat enzymatic pockets. In contrast, analogs with 4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl () may exhibit steric clashes in binding sites . - Dimethyl vs. Methoxy groups (e.g., 2-(3,4-dimethoxyphenyl) in ) introduce polarity but may lead to faster metabolic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
